Astradiamant green GX

Antimalarial drug discovery Triarylmethane dyes Plasmodium falciparum

Astradiamant green GX, synonymous with Brilliant Green, Basic Green 1, and C.I. 42040 (CAS 633-03-4), is a cationic triarylmethane dye of the malachite-green series with molecular formula C₂₇H₃₄N₂O₄S and a molecular weight of 482.65 g/mol.

Molecular Formula C27H39N3O8S2
Molecular Weight 597.7 g/mol
Cat. No. B13825916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstradiamant green GX
Molecular FormulaC27H39N3O8S2
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-]
InChIInChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4)
InChIKeyUURSSPGMJADCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Astradiamant Green GX (Brilliant Green, Basic Green 1) – Key Identity and Class Profile for Scientific Procurement


Astradiamant green GX, synonymous with Brilliant Green, Basic Green 1, and C.I. 42040 (CAS 633-03-4), is a cationic triarylmethane dye of the malachite-green series with molecular formula C₂₇H₃₄N₂O₄S and a molecular weight of 482.65 g/mol . It is commercially available as a green-to-dark-green crystalline powder with a λmax of 626–632 nm in 50% ethanol and is soluble in water (100 mg/mL at 25 °C), ethanol (50 mg/mL), and methanol . Certified grades carry a dye content ≥90–97% and undergo bacteriostatic potency testing against standard spore-former and colon-typhoid group organisms . The compound is deployed across bacteriological selective media, antimalarial research, photocatalysis studies, and textile dyeing.

Why In-Class Triarylmethane Dyes Cannot Simply Replace Astradiamant Green GX


Triarylmethane dyes within the malachite-green series—including malachite green (Basic Green 4), crystal violet (Basic Violet 3), and ethyl violet—share a common triphenylmethane scaffold yet exhibit divergent biological selectivity, degradation kinetics, and target-organism inhibition profiles. Substituting one dye for another without accounting for these quantified differences can lead to false-negative pathogen detection, altered antimalarial potency, or inconsistent environmental degradation predictions. The ethyl substituent on Brilliant Green confers colon-organism inhibition that analogs lack [1]; its differential toxicity toward Gram-negative versus Gram-positive bacteria differs markedly from ethyl violet [2]; and its photocatalytic degradation rate under UV/TiO₂ is three-fold faster than that of malachite green [3]. These findings substantiate that generic interchange is scientifically unsound for critical applications.

Astradiamant Green GX – Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Antiplasmodial IC₅₀: Brilliant Green vs. Green S (E142) and Patent Blue V (E131) Against Plasmodium falciparum

Brilliant green inhibits P. falciparum asexual stages with an IC₅₀ ≤ 2 μM and blocks exflagellation with an IC₅₀ ≤ 800 nM against reference strains 3D7 and 7G8 and the chloroquine-resistant clinical isolate Q206. In contrast, the polysulfonated triarylmethane food dye Green S (E142) is weakly active (IC₅₀ ≈ 17 μM), and Patent Blue V (E131) is entirely inactive in both antimalarial assays [1]. Brilliant green is selectively taken up by erythrocytes, whereas Patent Blue V is not detected within either non-infected or 3D7-infected erythrocytes, and Green S shows preferential uptake by infected erythrocytes only [1].

Antimalarial drug discovery Triarylmethane dyes Plasmodium falciparum

Photocatalytic Degradation Rate: Brilliant Green vs. Malachite Green Under TiO₂/UV

Under identical TiO₂/UV photocatalytic conditions, the first-order photodegradation rate constant for Brilliant green (BG) was determined as 0.71 min⁻¹, compared with 0.23 min⁻¹ for malachite green (MG), 0.77 min⁻¹ for crystal violet (CV), 0.44 min⁻¹ for methylene blue (MB), 0.30 min⁻¹ for methyl violet (MV), and 0.15 min⁻¹ for rhodamine B (RhB) [1]. Brilliant green degrades approximately 3.1-fold faster than its closest structural analog, malachite green, and is surpassed only by crystal violet among the six dyes tested [1]. The rate differences are attributed to varying potential barriers for demethylation/deethylation reactions linked to molecular structure and size [1].

Environmental remediation Photocatalysis Dye degradation kinetics

Selective Toxicity Toward Gram-Negative Bacteria: Brilliant Green vs. Crystal Violet vs. Ethyl Violet

In a controlled study seeding minimal inocula of Gram-negative and Gram-positive bacteria into tryptose broth containing varying dye concentrations, all three dyes—crystal violet, brilliant green, and ethyl violet—were equally effective in inhibiting Gram-positive bacteria. However, ethyl violet exhibited markedly less toxicity toward Gram-negative bacteria than did either crystal violet or brilliant green [1]. This demonstrates that brilliant green possesses broader Gram-negative inhibitory activity than ethyl violet, making it a more stringent selective agent when suppression of Gram-negative commensals is required alongside Gram-positive inhibition.

Selective bacteriological media Gram-negative isolation Dye selectivity profiling

Glutamine Synthesis Inhibition Rank-Order: Brilliant Green is Least Potent Among Six Triphenylmethane Dyes

At pH 7.5, the inhibitory activity of basic triphenylmethane dyes on glutamine synthesis by Staphylococcus aureus increases in the order: brilliant green < fuchsin < malachite green < methyl green < crystal violet [1]. Brilliant green is the weakest inhibitor in this panel, meaning that at equivalent concentrations it preserves higher residual glutamine synthetase function than any other dye tested. The rank-order correlates with the basic dissociation constant of each dye [1].

Staphylococcus aureus metabolism Enzyme inhibition Triphenylmethane dye SAR

Structural Basis for Coliform Selectivity: The Ethyl Group Distinguishes Brilliant Green from Demethylated Analogs

A systematic titration study of multiple tri-phenyl-methane dye lots concluded that the ethyl group present in brilliant green is specifically responsible for the marked inhibition of the colon organism (Escherichia coli group) by this dye [1]. This N-ethyl substituent distinguishes brilliant green from malachite green (which bears N-methyl groups) and provides a molecular rationale for the differential bacteriostatic profiles observed across selective culture media.

Structure-activity relationship Bacteriostatic mechanism Dye chemistry

Differential Inhibition of Commensal vs. Shiga Toxin-Producing E. coli at Low Brilliant Green Concentrations

Patent disclosures document that brilliant green inhibits many commensal E. coli strains yet, unexpectedly, has no inhibitory effect against Shiga toxin-producing E. coli (STEC) at concentrations of approximately 1 mg/L [1]. This differential susceptibility is not observed with other common selective agents and enables the design of enrichment media that selectively recover STEC while suppressing commensal E. coli background flora.

Food safety microbiology Shiga toxin-producing E. coli Selective enrichment

Evidence-Backed Application Scenarios Where Astradiamant Green GX Offers Quantifiable Advantage


Antimalarial Transmission-Blocking Drug Screening

Brilliant green's sub-micromolar exflagellation-blocking IC₅₀ (≤800 nM) against chloroquine-resistant P. falciparum isolates makes it a reference compound for triarylmethane-based antimalarial screening [1]. Unlike Green S (E142, ~17 μM) or Patent Blue V (inactive), only brilliant green provides dual-stage asexual and sexual-stage inhibition suitable for transmission-blocking assay development [1]. Procurement of certified, high-purity brilliant green (≥97% dye content) ensures reproducible IC₅₀ values across screening campaigns.

Salmonella-Selective Bacteriological Media Formulation

Brilliant green's strong Gram-negative toxicity profile, comparable to crystal violet but superior to ethyl violet [1], combined with its ethyl-group-dependent coliform inhibition , underpins its use in Brilliant Green Agar (BGA) and Modified Brilliant Green Agar for selective Salmonella isolation. Typical working concentrations range from 4.5–6 mg/L (MLCB agar) to 25 mg/L (Brilliant Green Broth) . Procurement of Biological Stain Commission (BSC)-certified brilliant green ensures lot-to-lot bacteriostatic potency consistency critical for regulatory-compliant food and clinical microbiology.

Photocatalytic Wastewater Degradation Model Dye Studies

Among six commonly studied synthetic dyes, brilliant green exhibits the second-fastest photocatalytic degradation rate constant (0.71 min⁻¹) on TiO₂/UV, 3.1-fold faster than its closest analog malachite green (0.23 min⁻¹) [1]. This kinetic differentiation makes brilliant green a preferred model cationic dye for benchmarking photocatalyst performance when rapid, complete mineralization is the experimental endpoint. Researchers should procure dye with defined λmax (626–632 nm) to ensure spectrophotometric monitoring accuracy .

STEC-Selective Enrichment Media for Food Safety Testing

The unique ability of brilliant green at ~1 mg/L to inhibit commensal E. coli while sparing Shiga toxin-producing E. coli [1] enables formulation of next-generation STEC-selective enrichment broths. This differential susceptibility pattern, documented in patent literature, is not achievable with other triphenylmethane dyes at comparable concentrations. Laboratories developing STEC detection workflows should specify brilliant green with certified purity to avoid lot-to-lot variability that could alter the critical 1 mg/L selectivity threshold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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